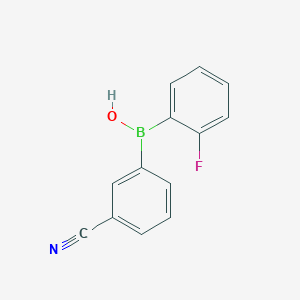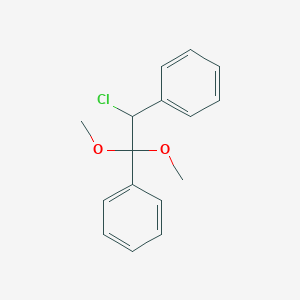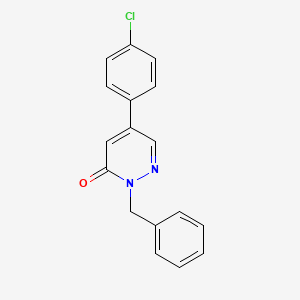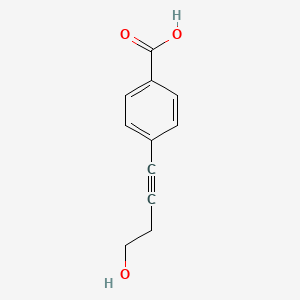![molecular formula C16H28O2Si B14227789 Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl- CAS No. 830345-47-6](/img/structure/B14227789.png)
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, typically involves the reaction of triethylsilane with a suitable precursor containing the [(1,1-dimethyl-2-phenylethyl)dioxy] group. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, can undergo various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bonds can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of catalysts to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield silanols, while reduction reactions can produce various reduced silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, exerts its effects involves the interaction of the silicon atom with other molecules. The silicon-hydrogen bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Phenylsilane: A compound with a phenyl group attached to the silicon atom, used in similar applications.
Dimethylphenylsilane: A compound with both methyl and phenyl groups attached to the silicon atom.
Uniqueness
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, is unique due to the presence of the [(1,1-dimethyl-2-phenylethyl)dioxy] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Eigenschaften
CAS-Nummer |
830345-47-6 |
|---|---|
Molekularformel |
C16H28O2Si |
Molekulargewicht |
280.48 g/mol |
IUPAC-Name |
triethyl-(2-methyl-1-phenylpropan-2-yl)peroxysilane |
InChI |
InChI=1S/C16H28O2Si/c1-6-19(7-2,8-3)18-17-16(4,5)14-15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
InChI-Schlüssel |
HNBRFMBOHJVFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OOC(C)(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)

![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)


![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)

![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)

![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
